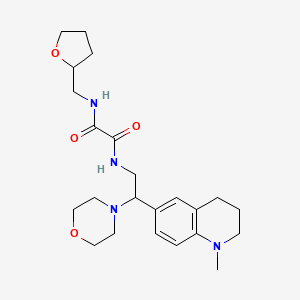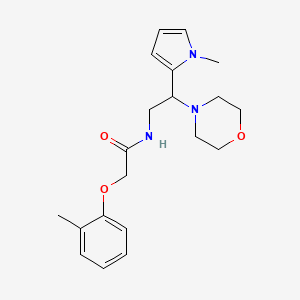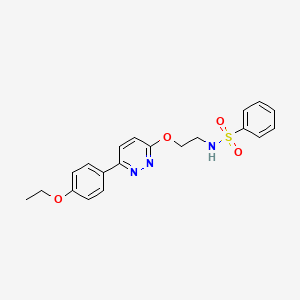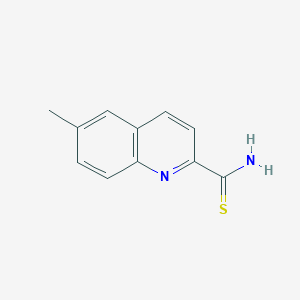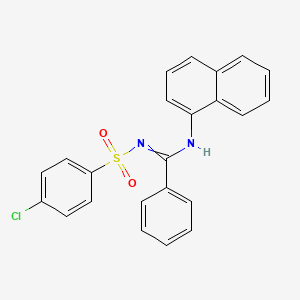
N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide, also known as NCL-1, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide involves the inhibition of CAIX, which plays a key role in maintaining the pH balance in cancer cells. Inhibition of CAIX leads to a decrease in the intracellular pH of cancer cells, which in turn leads to cell death. Furthermore, N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide has been found to increase the oxygen supply to tissues by inhibiting the HIF-1α pathway, which is activated under hypoxic conditions.
Biochemical and Physiological Effects
N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of CAIX, which is overexpressed in many types of cancer cells. Inhibition of CAIX leads to a decrease in the intracellular pH of cancer cells, which in turn leads to cell death. Furthermore, N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide has been found to increase the oxygen supply to tissues by inhibiting the HIF-1α pathway, which is activated under hypoxic conditions. N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide has several advantages for lab experiments. It is a potent inhibitor of CAIX, which is overexpressed in many types of cancer cells. It has been shown to inhibit the growth of cancer cells both in vitro and in vivo. Furthermore, N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide has been found to increase the oxygen supply to tissues and improve the survival of animals subjected to hypoxia. However, there are also limitations to the use of N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide in lab experiments. It is a relatively new compound, and more research needs to be done to fully understand its potential applications.
Orientations Futures
There are several future directions for research on N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide. One direction is to further investigate its potential applications in cancer treatment. N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide has been shown to be a potent inhibitor of CAIX, which is overexpressed in many types of cancer cells. It has been found to inhibit the growth of cancer cells both in vitro and in vivo. Furthermore, N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide has been shown to increase the oxygen supply to tissues and improve the survival of animals subjected to hypoxia. Another direction is to investigate the potential use of N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide in the treatment of inflammatory diseases. N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Finally, more research needs to be done to fully understand the mechanism of action of N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide and its potential applications in various scientific research fields.
Méthodes De Synthèse
The synthesis method of N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide involves the reaction of 4-chlorobenzenesulfonyl chloride with naphthalene-1-ylamine and 4-nitrobenzene-1-carboximidamide in the presence of a base. The resulting product is then reduced to N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide using a reducing agent. The synthesis of N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide has been studied for its potential applications in various scientific research fields. It has been found to be a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide has been shown to inhibit the growth of cancer cells both in vitro and in vivo. Furthermore, N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide has been studied for its potential use in the treatment of hypoxia, a condition in which there is a deficiency of oxygen in the body. N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide has been found to increase the oxygen supply to tissues and improve the survival of animals subjected to hypoxia.
Propriétés
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2S/c24-19-13-15-20(16-14-19)29(27,28)26-23(18-8-2-1-3-9-18)25-22-12-6-10-17-7-4-5-11-21(17)22/h1-16H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYSBXZWFCXQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-((4-chlorophenyl)sulfonyl)-N-(naphthalen-1-yl)benzimidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenylbutanamide](/img/structure/B2588071.png)

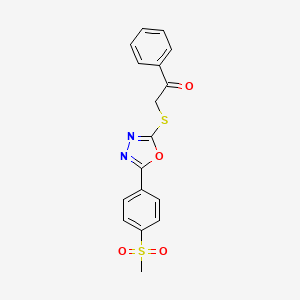
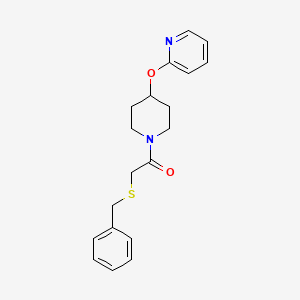
![2,3-dichloro-3-[(4-methoxybenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2588076.png)
![N-cyclopropyl-N-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amine](/img/structure/B2588077.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclopentylacetamide](/img/structure/B2588078.png)
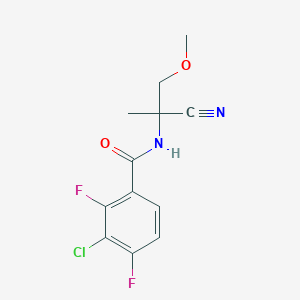
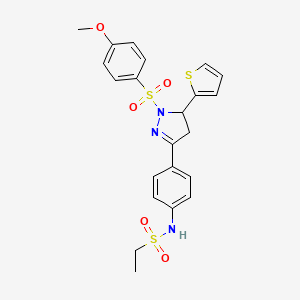
![2-((3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide](/img/structure/B2588084.png)
